

Spectroscopic Data of 5-Bromo-8-methoxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-8-methoxyquinoline**

Cat. No.: **B186703**

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **5-bromo-8-methoxyquinoline**, a significant heterocyclic compound in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Core Spectroscopic Data

The structural elucidation of **5-bromo-8-methoxyquinoline** is confirmed through the following spectroscopic data, summarized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the chemical environment and connectivity of the hydrogen atoms in the molecule.

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	8.89-8.91[1]	dd	$J_{23}= 4.0, J_{24}= 1.2$ [1]
H-4	8.43[1]	dd	$J_{43}= 8.4, J_{42}= 1.6$ [1]
H-6	7.66[1]	d	$J_{67}= 8.4$ [1]
H-3	7.49[1]	dd	$J_{32}= 4.0, J_{34}= 8.4$ [1]
H-7	6.87[1]	d	$J_{76}= 8.4$ [1]
-OCH ₃	4.04[1]	s	-

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum identifies the number of unique carbon environments in the molecule.

Carbon	Chemical Shift (δ , ppm)
C-8	152.2[1]
C-2	149.7[1]
C-8a	140.8[1]
C-4	135.5[1]
C-6	130.0[1]
C-4a	128.1[1]
C-3	122.8[1]
C-5	111.8[1]
C-7	108.1[1]
-OCH ₃	56.2[1]

Solvent: CDCl_3 , Frequency: 100 MHz[1]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on the absorption of infrared radiation.

Wavenumber (ν , cm^{-1})	Description of Vibration
2915, 2848[1]	C-H stretching (aliphatic)
1600, 1588, 1500[1]	C=C and C=N stretching (aromatic ring)
1460[1]	C-H bending (methyl)
1352, 1300[1]	C-O stretching (aryl ether)

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio of the molecule, confirming its molecular weight and elemental composition.

Ion	m/z (Da)
$[\text{M}]^+$	236.9789 (calculated), 236.9791 (found)

Technique: High-Resolution Mass Spectrometry (HRMS-ESI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Synthesis of 5-Bromo-8-methoxyquinoline

A solution of bromine (1.1 equivalents) in chloroform (CHCl_3) is added dropwise to a solution of 8-methoxyquinoline (1 equivalent) in distilled dichloromethane (CH_2Cl_2) over 10 minutes in the dark at ambient temperature.[2] The reaction mixture is stirred for 2 days, with progress monitored by Thin Layer Chromatography (TLC).[2] Upon completion, the organic layer is washed three times with a 5% sodium bicarbonate (NaHCO_3) solution, dried over anhydrous

sodium sulfate (Na_2SO_4), and concentrated under reduced pressure.^[2] The crude product is then purified by column chromatography on a short alumina column, eluting with a 1:3 mixture of ethyl acetate and hexane to yield **5-bromo-8-methoxyquinoline**.^[2]

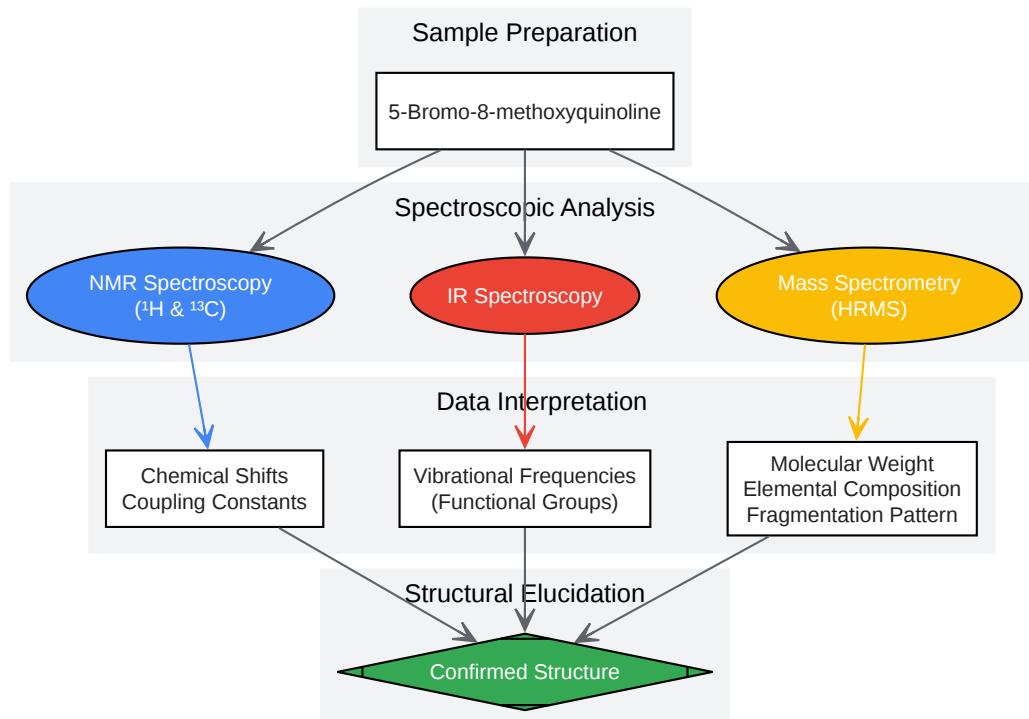
NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **5-bromo-8-methoxyquinoline** is dissolved in about 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer.
- Data Acquisition: For ^1H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled pulse sequence is employed.
- Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid **5-bromo-8-methoxyquinoline** is mixed with potassium bromide (KBr) and pressed into a thin pellet.
- Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: The spectrum is typically recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Analysis: The absorption bands are analyzed to identify the characteristic vibrations of the functional groups present in the molecule.

Mass Spectrometry


- Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration.

- Instrumentation: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.
- Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule $[M+H]^+$ or the molecular ion $[M]^+$.
- Data Analysis: The exact mass is measured and compared with the calculated theoretical mass to confirm the elemental composition. The fragmentation pattern, particularly the isotopic signature of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio), is analyzed to confirm the presence of a bromine atom.

Visualization of Spectroscopic Workflow

The logical flow from sample to structural confirmation is a critical aspect of analytical chemistry. The following diagram illustrates the general workflow for the spectroscopic analysis of **5-bromo-8-methoxyquinoline**.

Spectroscopic Analysis Workflow for 5-Bromo-8-methoxyquinoline

[Click to download full resolution via product page](#)

Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Data of 5-Bromo-8-methoxyquinoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b186703#spectroscopic-data-nmr-ir-ms-for-5-bromo-8-methoxyquinoline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com